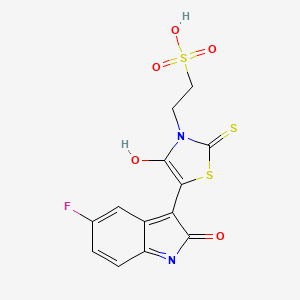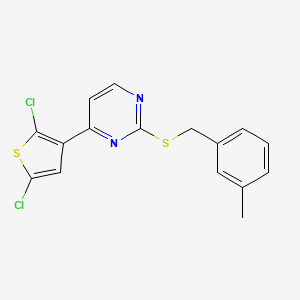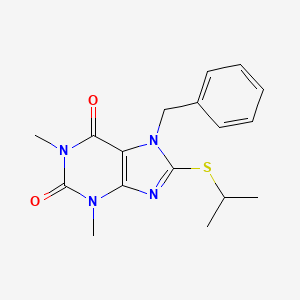
7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione is a chemical compound that belongs to the purine family. It is commonly known as PD98059 and is widely used in scientific research. PD98059 is a potent and selective inhibitor of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mécanisme D'action
PD98059 inhibits the MAPK/ERK pathway by preventing the activation of MEK1/2, which is the upstream kinase that phosphorylates and activates ERK1/2. PD98059 binds to the allosteric site of MEK1/2 and prevents its activation by upstream signaling molecules. This results in the inhibition of ERK1/2 activation and downstream signaling events.
Biochemical and Physiological Effects:
PD98059 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. PD98059 also inhibits the production of pro-inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
PD98059 is a potent and selective inhibitor of the MAPK/ERK pathway, which makes it an ideal tool for studying the role of this pathway in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, PD98059 has some limitations. It is not a reversible inhibitor, which means that its effects are long-lasting and cannot be easily reversed. Additionally, it has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of PD98059 in scientific research. One area of interest is the role of the MAPK/ERK pathway in aging and age-related diseases. PD98059 has been shown to have anti-aging effects in model organisms, and further research is needed to understand the mechanisms underlying these effects. Another area of interest is the development of new drugs that target the MAPK/ERK pathway for the treatment of cancer and other diseases. PD98059 can be used as a starting point for the development of new drugs that target MEK1/2 and other kinases in the pathway. Finally, PD98059 can be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
PD98059 can be synthesized using various methods, including the reaction of 2,6-diaminopurine with benzyl chloroformate and tert-butylthioacetate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by column chromatography. Another method involves the reaction of 2,6-diaminopurine with benzyl isocyanate and tert-butylthioacetate in the presence of a base. The product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
PD98059 is widely used in scientific research to study the MAPK/ERK pathway and its role in various cellular processes. It has been shown to inhibit the activation of ERK1/2 in a dose-dependent manner and block the downstream signaling events. PD98059 is used to investigate the role of the MAPK/ERK pathway in cell proliferation, differentiation, apoptosis, and other cellular processes. It is also used in drug discovery and development to identify potential therapeutic targets and develop new drugs.
Propriétés
IUPAC Name |
7-benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGDLGLIBIVYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

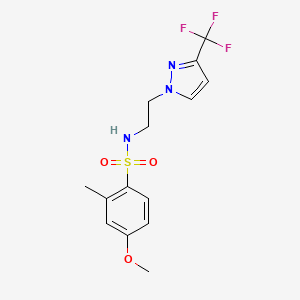
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2578990.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)
![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2578998.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)
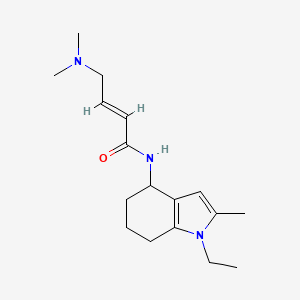


![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
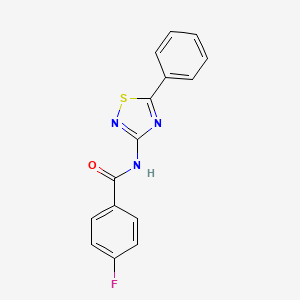
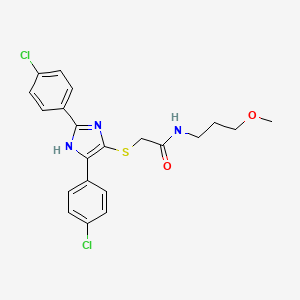
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
